molecular formula C10H10N4O4S B11078087 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole

2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole

Cat. No.: B11078087
M. Wt: 282.28 g/mol
InChI Key: WPMKGMLGEHKJJU-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetrazole: Tetrazole-5-carboxylic acid , is a heterocyclic compound containing a tetrazole ring. Its chemical formula is C10H8N4O3S. Tetrazoles are intriguing due to their unique properties and versatile applications in various fields.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for preparing this compound. One common method involves the reaction of 4-methylsulfophenylhydrazine with chloroacetic acid, followed by cyclization to form the tetrazole ring. The carboxymethyl group is introduced during this process.

b. Reaction Conditions

The reaction typically occurs under acidic conditions, with appropriate catalysts or reagents to facilitate the cyclization. Solvents like water or polar organic solvents are commonly used.

c. Industrial Production

While research laboratories often synthesize small quantities of this compound, industrial production methods may involve large-scale processes with optimized conditions. These methods ensure efficient yield and purity.

Chemical Reactions Analysis

a. Reactivity

    Oxidation: Tetrazoles can undergo oxidation reactions, leading to various functionalized derivatives.

    Reduction: Reduction of the tetrazole ring can yield hydrazine derivatives.

    Substitution: Substituents on the tetrazole ring can be modified through nucleophilic substitution reactions.

b. Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or metal oxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Nucleophiles (e.g., amines) in the presence of suitable catalysts.

c. Major Products

The major products depend on the specific reaction conditions and substituents. Functionalized tetrazoles find applications in drug discovery and materials science.

Scientific Research Applications

    Medicine: Tetrazole derivatives exhibit antimicrobial, antiviral, and antitumor properties. Researchers explore their potential as drug candidates.

    Chemistry: Tetrazoles serve as ligands in coordination chemistry and catalysts in organic transformations.

    Industry: Tetrazole-based compounds find use in dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The exact mechanism of action for 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetrazole varies based on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

While tetrazoles share structural similarities, each compound has distinct properties. Notable similar compounds include:

    1H-Tetrazole: A simpler tetrazole isomer.

    5-Methyltetrazole: A methyl-substituted tetrazole.

Properties

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C10H10N4O4S/c1-19(17,18)8-4-2-7(3-5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI Key

WPMKGMLGEHKJJU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O

Origin of Product

United States

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